3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 2006277-29-6
VCID: VC15736356
InChI: InChI=1S/C10H8N2O4/c13-9(6-2-1-3-11-4-6)8-7(10(14)15)5-16-12-8/h1-5,9,13H,(H,14,15)
SMILES:
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid

CAS No.: 2006277-29-6

Cat. No.: VC15736356

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid - 2006277-29-6

Specification

CAS No. 2006277-29-6
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O4/c13-9(6-2-1-3-11-4-6)8-7(10(14)15)5-16-12-8/h1-5,9,13H,(H,14,15)
Standard InChI Key UOSXPTRNTMESFV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(C2=NOC=C2C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a fused isoxazole-pyridine scaffold, with a hydroxymethyl group bridging the two heterocycles. The isoxazole ring (a five-membered ring with nitrogen and oxygen at positions 1 and 2) is substituted at position 3 by a hydroxypyridylmethyl group, while position 4 bears a carboxylic acid functional group . This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling interactions with biological targets.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}
Molecular Weight220.18 g/mol
DensityNot reported
Boiling/Melting PointsNot available
SolubilityModerate in polar solvents

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridyl hydrogen atoms (δ 8.5–9.0 ppm) and the isoxazole ring protons (δ 6.8–7.2 ppm) . The carboxylic acid proton appears as a broad singlet near δ 12.5 ppm. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 221 [M+H]⁺, consistent with the molecular formula .

Synthesis and Analytical Methods

Synthetic Pathways

The compound is synthesized via hydrolysis of its ethyl ester precursor, Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate. This reaction typically employs aqueous sodium hydroxide in ethanol under reflux, yielding the carboxylic acid after neutralization:

Ethyl ester+NaOH3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate saltH+Carboxylic Acid\text{Ethyl ester} + \text{NaOH} \rightarrow \text{3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate salt} \xrightarrow{\text{H}^+} \text{Carboxylic Acid}

Critical Reaction Parameters

  • Temperature: 60–80°C

  • Solvent: Ethanol/water mixture

  • Yield: ~70–85% after purification

Purification and Quality Control

Chromatographic techniques (e.g., HPLC) isolate the product, while elemental analysis validates purity (>98%). Infrared (IR) spectroscopy confirms the presence of carboxylic acid (O–H stretch at 2500–3000 cm⁻¹) and pyridine C–N bonds (1600 cm⁻¹) .

Biological Activity and Mechanisms

Immunomodulatory Effects

Analogous isoxazole derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, exhibit dose-dependent immunosuppressive activity by inhibiting peripheral blood mononuclear cell (PBMC) proliferation . For example, MM3 (a related carbohydrazide) reduces phytohemagglutinin A-induced PBMC proliferation by 40% at 10 μM .

Applications in Medicinal Chemistry

Drug Development Candidates

The compound’s bifunctional structure makes it a versatile scaffold for kinase inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives with piperazine-carbonyl groups (e.g., EP 2 567 959 B1) inhibit kinases involved in cancer and inflammatory diseases .

Table 2: Bioactivity of Analogous Compounds

CompoundTarget KinaseIC₅₀ (nM)
[6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridin-4-yl]-piperazin-1-yl-methanoneJAK212.4
3-{2-[4-(2,2-Dimethyl-piperazine-1-carbonyl)-6-(4-hydroxy-phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-vinyl}-N,N-dimethyl-benzamidePI3Kγ8.7

Agricultural Chemistry

Isoxazole derivatives like isoxaflutole (a herbicide) demonstrate the utility of this scaffold in agrochemicals, though specific data on 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid remain unexplored .

Stability and Reactivity

Degradation Pathways

The compound undergoes decarboxylation at elevated temperatures (>150°C), forming 3-[Hydroxy(3-pyridyl)methyl]isoxazole. Acid-catalyzed esterification regenerates ethyl derivatives, while base treatment yields carboxylate salts.

Compatibility with Functional Groups

  • Amine Coupling: Reacts with EDC/NHS to form amides.

  • Esterification: Ethanol/H₂SO₄ converts the acid to ethyl esters.

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